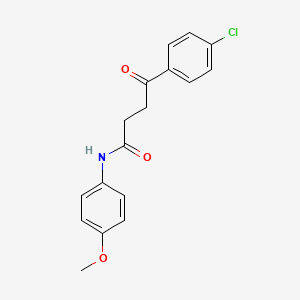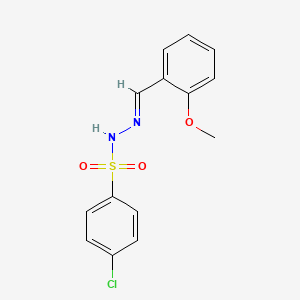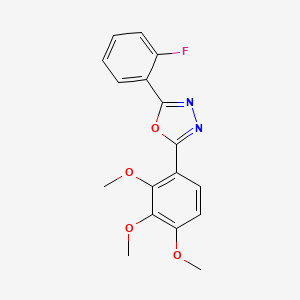![molecular formula C17H18ClN3O3 B5793974 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as NPC-01, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC-01 is a small molecule that belongs to the class of nitrophenols and has been studied extensively for its therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to interact with serotonin receptors and can modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity. 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Biochemical and Physiological Effects:
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease. 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has also been shown to reduce inflammation and oxidative stress in the brain, leading to neuroprotection. In cancer research, 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to inhibit the growth of cancer cells and induce cell death through various mechanisms, including the inhibition of cell cycle progression and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has several advantages for lab experiments, including its high purity and stability. 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol is also relatively easy to synthesize, making it readily available for research purposes. However, 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol.
Zukünftige Richtungen
There are several future directions for research involving 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol. One area of interest is the development of new drugs based on 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol that have improved efficacy and safety profiles. Another area of interest is the investigation of 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol's potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol and its potential side effects.
Conclusion:
In conclusion, 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol is a small molecule with significant potential for various scientific research applications. Its synthesis method has been optimized to ensure high yield and purity, and it has been extensively studied for its therapeutic properties. 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to have various biochemical and physiological effects, and its advantages and limitations need to be taken into consideration when designing experiments involving it. There are several future directions for research involving 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol involves the reaction of 4-nitrophenol with 4-chlorobenzylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol. The synthesis of 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In drug discovery, 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-1-3-15(4-2-14)20-9-7-19(8-10-20)12-13-11-16(21(23)24)5-6-17(13)22/h1-6,11,22H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPPQMGTVPHKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)


![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)
![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)

![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)


![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)
![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)
